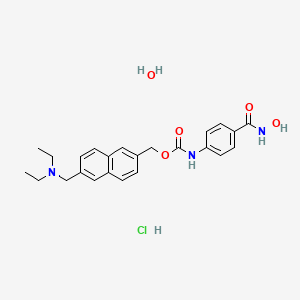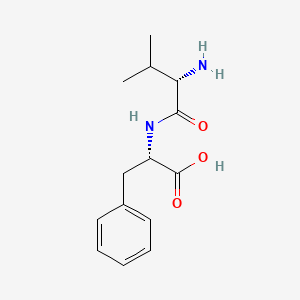![molecular formula C₂₁H₂₄ClNO₄S B1663503 2-[4-[[1-[[(4-chlorophenyl)sulfonylamino]methyl]cyclopentyl]methyl]phenyl]acetic Acid CAS No. 141335-10-6](/img/structure/B1663503.png)
2-[4-[[1-[[(4-chlorophenyl)sulfonylamino]methyl]cyclopentyl]methyl]phenyl]acetic Acid
描述
This compound, also known as LCB-2853, is an antagonist of the thromboxane A2 (TXA2) receptor, with antiplatelet and antithrombotic activities1. It has a molecular formula of C₂₁H₂₄ClNO₄S and a molecular weight of 421.9 g/mol1.
Synthesis Analysis
The synthesis of this compound is not explicitly detailed in the search results. However, a related compound, 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy acetic acid, has a documented synthesis process2. This process involves the preparation of the compound and its pharmaceutically acceptable salts, and compounds of formula (IIa) and (VIIIa), wherein R1 = H or C1-C4 alkyl; R2 = aryl or heteroaryl or R1 and R2 together with the carbon to which they are attached form a C3-C8 cycloalkyl group and X is a suitable leaving group for example, chlorine, bromine, iodine, 4-methylphenyl-sulfonyloxy, methylsulfonyloxy group or 4-bromophenyl-sulfonyloxy group2.Molecular Structure Analysis
The molecular structure analysis of this compound is not explicitly detailed in the search results. However, the molecular formula is C₂₁H₂₄ClNO₄S1, which provides some insight into its structure.Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly detailed in the search results. However, as an antagonist of the thromboxane A2 (TXA2) receptor, it likely interacts with this receptor in the body1.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly detailed in the search results. However, its molecular formula is C₂₁H₂₄ClNO₄S and it has a molecular weight of 421.9 g/mol1.
科学研究应用
Environmental Impact and Mechanisms
2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely utilized herbicide for both agricultural and residential applications. It's important to understand the potential carcinogenic outcomes from exposure to this compound. A systematic review by Stackelberg highlighted the controversial nature of the compound's carcinogenicity. While some epidemiologic studies suggest an increased risk of various cancers, such as non-Hodgkins lymphoma and leukemia, due to exposure to 2,4-D, toxicological studies in rodents have shown no evidence of carcinogenicity. The review emphasizes that current evidence does not support a genotoxic mode of action for 2,4-D, and environmental exposures are generally not sufficient to support a causal relationship with cancer (Stackelberg, 2013).
Wastewater Treatment in Pesticide Industry
2,4-D is a significant pollutant in the wastewater generated by the pesticide industry. Goodwin et al. discussed treatment options for this high-strength wastewater, which contains a range of toxic pollutants including 2,4-D. Biological processes and granular activated carbon are widely used for treating high-strength wastewaters rich in recalcitrant compounds. These methods have shown to remove a significant portion of such compounds, potentially leading to high-quality effluent. However, evaluating these processes experimentally is crucial for determining design, efficiency, or costs (Goodwin et al., 2018).
Sorption to Soil, Organic Matter, and Minerals
Understanding the interaction of 2,4-D with various environmental components like soil, organic matter, and minerals is vital. Werner, Garratt, and Pigott reviewed sorption experiments and concluded that sorption of 2,4-D can be rationalized based on soil parameters such as pH, organic carbon content, and iron oxides. Soil organic matter and iron oxides appear to be the most relevant sorbents for phenoxy herbicides like 2,4-D. This insight is crucial for designing strategies for environmental remediation and understanding the persistence of such herbicides in different soils (Werner, Garratt, & Pigott, 2012).
Biodegradation and Environmental Remediation
The biodegradation of 2,4-D and its environmental fate are of significant interest, especially in agricultural settings. Magnoli et al. provided an overview of the characteristics of herbicides based on 2,4-D, focusing on the role of microorganisms in its degradation and the main degradation metabolite, 2,4-dichlorophenol. The review underscores the importance of microbial remediation processes in preventing environmental pollution and safeguarding public health (Magnoli et al., 2020).
安全和危害
The safety and hazards of this compound are not explicitly detailed in the search results. However, one source suggests that a related compound may be a potential carcinogen3.
未来方向
The future directions for this compound are not explicitly detailed in the search results. However, given its antiplatelet and antithrombotic activities1, it may have potential applications in the treatment of conditions related to blood clotting.
Please note that this analysis is based on the information available in the search results and may not be fully comprehensive. For a more detailed analysis, please refer to the original sources or consult a chemistry professional.
属性
IUPAC Name |
2-[4-[[1-[[(4-chlorophenyl)sulfonylamino]methyl]cyclopentyl]methyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO4S/c22-18-7-9-19(10-8-18)28(26,27)23-15-21(11-1-2-12-21)14-17-5-3-16(4-6-17)13-20(24)25/h3-10,23H,1-2,11-15H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPIVPXMOXMBHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC2=CC=C(C=C2)CC(=O)O)CNS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[[1-[[(4-chlorophenyl)sulfonylamino]methyl]cyclopentyl]methyl]phenyl]acetic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



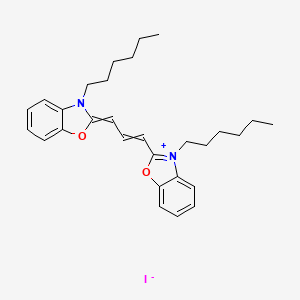
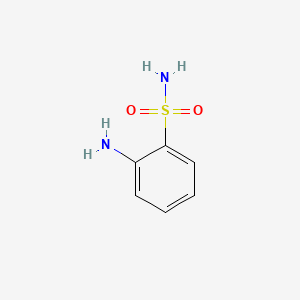
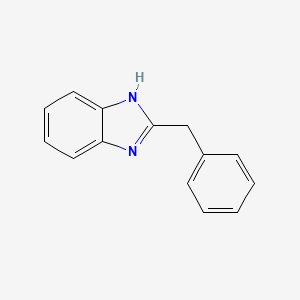
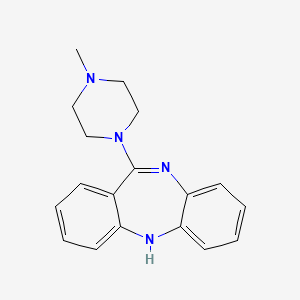
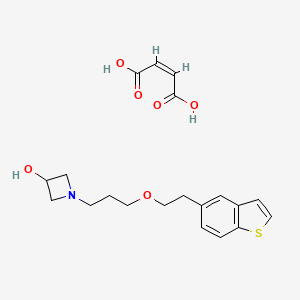
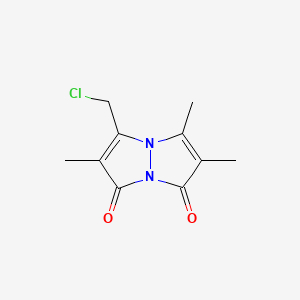
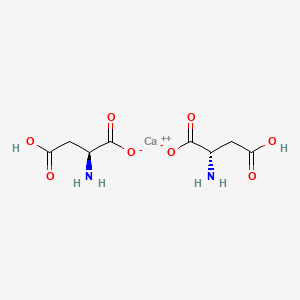
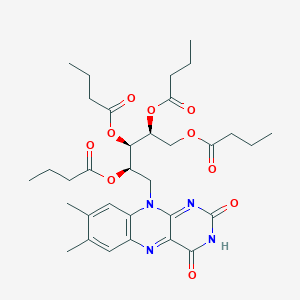
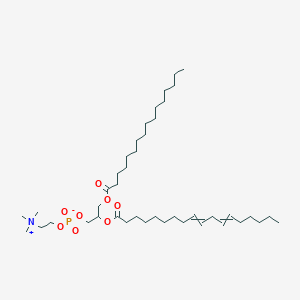
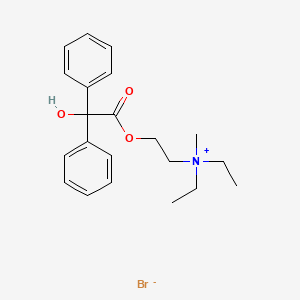
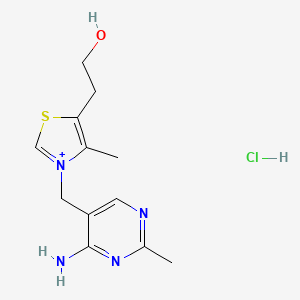
![1-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-3-[4-(2-morpholin-4-ylethoxy)phenyl]urea](/img/structure/B1663437.png)
